2,6-Diethoxypyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-12-7-5-6(9)10-8(11-7)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVBQPYABXDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650967 | |
| Record name | 2,6-Diethoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77297-30-4 | |
| Record name | 2,6-Diethoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Diethoxypyrimidin 4 Amine and Precursors
General Synthetic Routes to the Pyrimidine (B1678525) Nucleus
The formation of the pyrimidine ring, a 1,3-diazine, is a cornerstone of heterocyclic synthesis, with numerous methods developed over the years. Among the most prevalent and versatile are condensation reactions that bring together fragments containing the requisite carbon and nitrogen atoms to form the six-membered ring.
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are a widely employed strategy for constructing the pyrimidine nucleus, typically involving the reaction of a three-carbon component with a compound providing the N-C-N fragment. This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the pyrimidine ring.
A classic and highly effective method for pyrimidine synthesis is the condensation of malonic acid diesters with guanidine (B92328) or its analogues. In this reaction, the malonic acid diester provides a three-carbon electrophilic component, while guanidine serves as the N-C-N nucleophilic fragment. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the deprotonation of the guanidine and the malonic ester, thereby promoting the condensation and subsequent cyclization to form the pyrimidine ring. This method is particularly useful for the synthesis of 2-aminopyrimidines.
A variety of substituted malonic acid diesters can be used, allowing for the introduction of different functional groups at the 5-position of the pyrimidine ring. The general scheme for this reaction is presented below:
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| Substituted Malonic Acid Diester | Guanidine | Sodium Ethoxide, Ethanol | 5-Substituted 2-Amino-4,6-dihydroxypyrimidine (B16511) |
This initial product can then be further modified to introduce different functionalities on the pyrimidine core.
Another versatile approach to pyrimidine synthesis involves the condensation of amidine-containing substrates with various carbonyl compounds. Amidines, possessing the N=C-N linkage, are excellent precursors for the pyrimidine ring. The Pinner synthesis, a well-known named reaction in organic chemistry, exemplifies this approach, where amidines react with β-dicarbonyl compounds, such as β-ketoesters or malonates, to yield substituted pyrimidines.
This method can also be extended to the reaction of amidines with α,β-unsaturated ketones. The reaction proceeds through a [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the corresponding pyrimidine. The versatility of this method lies in the wide availability of both amidine and carbonyl starting materials, allowing for the synthesis of a diverse range of pyrimidine derivatives.
Targeted Synthesis of 2,6-Diethoxypyrimidin-4-amine
The synthesis of this compound typically starts from a pre-formed pyrimidine ring that is appropriately functionalized for subsequent reactions. A common and efficient strategy involves the use of halogenated pyrimidine precursors.
Preparation from Halogenated Pyrimidine Precursors
Halogenated pyrimidines, particularly chloropyrimidines, are valuable intermediates in the synthesis of a wide array of substituted pyrimidines. The halogen atoms serve as excellent leaving groups, readily displaced by nucleophiles. This allows for the introduction of various functional groups, including alkoxy, amino, and alkylthio groups, onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) reactions.
A key precursor for the synthesis of this compound is 2-amino-4,6-dichloropyrimidine (B145751). This starting material can be prepared from 2-amino-4,6-dihydroxypyrimidine by reaction with phosphorus oxychloride. The two chlorine atoms at the 4- and 6-positions of 2-amino-4,6-dichloropyrimidine are highly susceptible to nucleophilic attack.
The synthesis of this compound is achieved through the reaction of 2-amino-4,6-dichloropyrimidine with a suitable ethoxide source in ethanol. Sodium ethoxide (NaOEt), a strong nucleophile, is commonly used for this transformation. The ethoxide ions displace the chloride ions at both the 4- and 6-positions of the pyrimidine ring to yield the desired this compound. Sodium ethoxide can be added directly to the reaction mixture or generated in situ by reacting sodium metal or sodium hydride with ethanol. The use of an excess of sodium ethoxide and elevated temperatures often facilitates the complete substitution of both chlorine atoms.
The reaction proceeds as follows:
| Starting Material | Reagent | Solvent | Product |
| 2-Amino-4,6-dichloropyrimidine | Sodium Ethoxide (or Sodium Hydride) | Ethanol | This compound |
This nucleophilic aromatic substitution reaction is a robust and widely used method for the preparation of 2,6-dialkoxypyrimidin-4-amines and their derivatives, providing a straightforward route to this important class of compounds.
Optimized Procedures for 2-Amino-4,6-dichloropyrimidine Intermediate Synthesis
The precursor 2-amino-4,6-dichloropyrimidine is a crucial intermediate. Optimized synthetic procedures have been developed to convert 2-amino-4,6-dihydroxypyrimidine analogs into their dichlorinated counterparts in high yields. nih.gov One effective method involves the use of the Vilsmeier-Haack-Arnold reagent, followed by the immediate deprotection of the (dimethylamino)methylene protecting groups. nih.gov
Another established process for preparing 2-amino-4,6-dichloropyrimidine involves reacting 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride. google.com An improved version of this method is conducted in the absence of a solvent or a large excess of reactant. google.com The reaction temperature is maintained between 40°C and 90°C in the presence of an amine base such as N,N-dimethylaniline, N,N-diethylaniline, triethylamine (B128534), pyridine, or picoline. google.com The molar ratio of the amine base to 2-amino-4,6-dihydroxypyrimidine is typically between 1.7:1 and 2.5:1, while the molar ratio of phosphorus oxychloride to the dihydroxypyrimidine is between 2.8:1 and 5:1. google.com
Further refinements to this process have been developed to enhance yield and purity while minimizing by-product formation. One such improvement involves a two-step process where the chlorination reaction is followed by a hydrolytic reaction. In the first step, 2-amino-4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride in a solvent, and in the second step, the resulting product is hydrolyzed. googleapis.com This method allows for a reduction in the amount of phosphorus oxychloride used and simplifies its recovery. googleapis.com
| Method | Reagents | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack-Arnold Reagent | Vilsmeier-Haack-Arnold reagent, 2-amino-4,6-dihydroxypyrimidine analogs | Immediate deprotection | High yields | nih.gov |
| Improved Phosphorus Oxychloride Method | 2-amino-4,6-dihydroxypyrimidine, phosphorus oxychloride, amine base | Solvent-free, 40-90°C | Eliminates solvent recycling/disposal | google.com |
| Two-Step Chlorination/Hydrolysis | 2-amino-4,6-dihydroxypyrimidine, phosphorus oxychloride, solvent | Chlorination followed by hydrolysis | Reduced POCl3, improved purity | googleapis.com |
Introduction of Ethoxy Groups via Alkylation Reactions
Once the 2-amino-4,6-dichloropyrimidine intermediate is obtained, the next step is the introduction of the ethoxy groups. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyrimidine ring are displaced by ethoxide ions. This reaction is generally carried out by treating the dichloropyrimidine with sodium ethoxide in ethanol. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.
Amination Strategies
The final step in the synthesis of this compound involves the introduction of the amino group at the 4-position. This can be achieved through various amination strategies. One common method is reductive amination, which involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine in the presence of a reducing agent. youtube.com
Another approach involves the direct displacement of a suitable leaving group, such as a chlorine atom, by ammonia (B1221849) or an amine. Given the structure of the likely precursor, 2-amino-4,6-diethoxypyrimidine, a different strategy would be required as the amino group is already present. However, if the synthesis started from a precursor like 4-chloro-2,6-diethoxypyrimidine, direct amination would be a viable route.
Alternative Synthetic Pathways and Innovations
Research into the synthesis of pyrimidine derivatives is continually evolving, with a focus on developing more efficient, environmentally friendly, and cost-effective methods.
Green Chemistry Approaches in Pyrimidine Synthesis
Traditional methods for synthesizing pyrimidines often utilize hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, there has been a significant shift towards "green chemistry" principles to mitigate the environmental impact of chemical synthesis. kuey.netnih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances. kuey.net
Key green chemistry strategies for pyrimidine synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inkuey.net
Ultrasound-assisted methods: Sonication can enhance reaction rates and efficiency. kuey.net
Use of environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key focus. rasayanjournal.co.inkuey.net
Catalyst systems: The development of reusable and non-toxic catalysts, including biocatalysts and recyclable heterogeneous catalysts, is a crucial aspect of green pyrimidine synthesis. kuey.net
Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and environmental impact. kuey.net
These green methodologies not only offer environmental benefits but can also lead to improved reaction yields, shorter reaction times, and simplified product purification processes. kuey.net
One-Pot Procedures for Pyrimidine Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers several advantages, including reduced waste, time, and cost. Several one-pot procedures for the synthesis of various pyrimidine derivatives have been reported. nih.govscielo.org.mxacs.orgkthmcollege.ac.inoiccpress.com
For example, a convenient and rapid one-pot, three-component reaction has been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method is characterized by mild reaction conditions, high yields, and short reaction times. scielo.org.mx Another approach describes the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride under solvent-free conditions. kthmcollege.ac.in
| Target Derivative | Reactants | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB (5 mol%), ethanol, 50°C | High yields, short reaction times, mild conditions | scielo.org.mx |
| Pyrimidine-5-carbonitriles/carboxamides | Substituted benzaldehydes, malononitrile/cyanoacetamide, urea/thiourea | Ammonium chloride, solvent-free | Simple procedure, easy work-up | kthmcollege.ac.in |
| Pyrimido[4,5-d]pyrimidines | Not specified | DABCO-based ionic liquid | Short reaction times, high yields, reusable catalyst | oiccpress.com |
Reactivity and Reaction Mechanisms of 2,6 Diethoxypyrimidin 4 Amine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyrimidines, facilitated by the ring's electron deficiency. wikipedia.org
In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are the most electron-deficient due to their proximity to the ring nitrogen atoms. This makes them primary sites for nucleophilic attack. mdpi.com The presence of two nitrogen atoms in the ring helps to stabilize the anionic intermediates (Meisenheimer complexes) formed during these reactions, thereby increasing the ring's reactivity towards nucleophiles. mdpi.com In the case of 2,6-Diethoxypyrimidin-4-amine, these positions are already occupied by ethoxy and amino groups. Therefore, a direct nucleophilic substitution would necessitate the displacement of one of these existing substituents.
For a nucleophilic aromatic substitution to occur on this compound, either an amino or an ethoxy group must act as a leaving group.
Amino Group : The amino group (-NH2) is generally a very poor leaving group and is not typically displaced in SNAr reactions.
Alkoxy Groups : Alkoxy groups (-OR) are better leaving groups than an amino group, but are still considered poor compared to halogens. chemrxiv.orgchemrxiv.org Their ability to be displaced is significantly enhanced when the pyrimidine ring is activated by strong electron-withdrawing groups, such as a nitro group. chemrxiv.orgchemrxiv.org In one study, the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines showed that under mild conditions, an alkoxy group could be displaced by a primary amine after the more reactive chlorine atom was first substituted. chemrxiv.orgchemrxiv.org For this compound, which lacks strong activating groups, the displacement of the ethoxy groups would likely require harsh reaction conditions.
Electrophilic Substitution Reactions
Electrophilic substitution on an unsubstituted pyrimidine ring is difficult due to the deactivating effect of the two ring nitrogen atoms. wikipedia.orgbu.edu.eg Such reactions, when they do occur, typically happen at the C5 position, which is the least electron-deficient carbon. wikipedia.org However, the success of electrophilic substitution is greatly improved by the presence of electron-releasing groups on the ring. bu.edu.eg
The structure of this compound contains three powerful electron-donating substituents (two ethoxy groups and one amino group). These groups activate the pyrimidine ring towards electrophilic attack, particularly at the C5 position, which is the only unsubstituted carbon. Therefore, reactions such as nitration, halogenation, and formylation are expected to proceed more readily on this substrate compared to simple pyrimidines, with substitution occurring at the C5 position.
Ring Transformation Reactions
Under certain conditions, the pyrimidine ring can undergo cleavage and rearrangement to form other heterocyclic or carbocyclic systems. wikipedia.org These ring transformation reactions are often initiated by the attack of a nucleophile. wur.nl The quaternization of a ring nitrogen atom can enhance the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack and subsequent ring transformations under milder conditions. wur.nl For instance, the reaction of pyrimidines with nucleophiles like ammonia (B1221849), hydrazine (B178648), or hydroxylamine (B1172632) can lead to ring transformations that yield pyrazoles, 1,2,4-triazoles, and isoxazoles. wur.nl
Ring contraction is a specific type of ring transformation where the six-membered pyrimidine ring is converted into a five-membered ring. This process is often initiated by a nucleophilic attack on one of the electron-deficient carbon atoms (C2, C4, or C6). wur.nl
A general mechanism for ring contraction can be described as follows:
Nucleophilic Addition : A nucleophile attacks an electrophilic carbon atom of the pyrimidine ring, leading to the formation of a dihydropyrimidine (B8664642) derivative. wur.nl
Ring Fission : The pyrimidine ring opens, typically via cleavage of a C-N bond, to form a functionalized three-carbon intermediate. wur.nl
Recyclization : The intermediate undergoes intramolecular cyclization.
Elimination : A fragment of the original pyrimidine ring is eliminated, resulting in the formation of a stable five-membered heterocyclic ring. wur.nl
For example, the hydrazinolysis of pyrimidine to form pyrazole (B372694) requires high temperatures, but the reaction can be performed at room temperature if a quaternized N-alkylpyrimidinium salt is used as the substrate. wur.nl Similarly, certain 4-chloropyrimidines have been shown to undergo ring contraction to form pyrroles upon treatment with zinc and aqueous acetic acid. rsc.org Reaction of 5-formyluracil (B14596) derivatives with hydrazines can also produce pyrazoles through a ring contraction mechanism. rsc.org
Derivatization Strategies
Derivatization of this compound primarily involves chemical modification of the 4-amino group, which is the most reactive site for many reagents. These strategies allow for the synthesis of a wide range of new molecules with potentially altered chemical and physical properties. The derivatization of amines often involves converting them into a more easily detectable or separable form, a common practice in analytical chemistry. sigmaaldrich.comnih.gov
Key derivatization reactions for the amino group include:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Alkylation : Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation : Condensation with aldehydes or ketones to form imines.
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization : Reaction with nitrous acid to form a diazonium salt, which can then be used in subsequent coupling reactions or be replaced by other functional groups.
The following table summarizes potential derivatization strategies for this compound.
| Reaction Type | Reagent | Functional Group Targeted | Product Class |
| Acylation | Acetyl chloride, Acetic anhydride | 4-Amino | N-(2,6-diethoxypyrimidin-4-yl)acetamide |
| Alkylation | Methyl iodide | 4-Amino | N-methyl-2,6-diethoxypyrimidin-4-amine |
| Schiff Base Formation | Benzaldehyde | 4-Amino | (E)-N-benzylidene-2,6-diethoxypyrimidin-4-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | 4-Amino | N-(2,6-diethoxypyrimidin-4-yl)-4-methylbenzenesulfonamide |
| Halogenation | N-Bromosuccinimide (NBS) | 5-CH (Ring) | 5-bromo-2,6-diethoxypyrimidin-4-amine |
These strategies provide pathways to a diverse library of compounds built upon the this compound scaffold.
Amide Formation
The formation of an amide bond is a fundamental transformation involving the 4-amino group of this compound. This reaction, known as N-acylation, involves the amino group acting as a nucleophile, attacking an electrophilic carbonyl carbon of a carboxylic acid derivative. A common and efficient method is the reaction with an acid chloride in the presence of a non-nucleophilic base.
The reaction mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. hud.ac.ukscielo.org.boreddit.com This method is broadly applicable for converting primary amines into their corresponding amides. reddit.com
| Reactant 1 | Reactant 2 (Acylating Agent) | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| This compound | Aryl or Alkyl Acid Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp | Good to Excellent |
| This compound | Carboxylic Acid / Coupling Agent (e.g., EDC) | N/A | Dimethylformamide (DMF) | Room Temp | Moderate to Good |
Triazole Ring Annulation
Triazole ring annulation involves the construction of a triazole ring fused to the pyrimidine core, resulting in a triazolopyrimidine scaffold. These structures are of significant interest in medicinal chemistry. nih.govrsc.org One established pathway to form a nih.govturkjps.orgmdpi.comtriazolo[4,3-a]pyrimidine system begins with the conversion of the 4-amino group into a more reactive intermediate.
A plausible synthetic route involves the initial conversion of the 4-aminopyrimidine (B60600) to a 4-hydrazinopyrimidine derivative. This intermediate can then be treated with a one-carbon source, such as carbon disulfide or formic acid, to facilitate ring closure. researchgate.net For instance, reaction with carbon disulfide in a basic medium would form a dithiocarbamate (B8719985) salt, which upon heating, cyclizes to form a triazole-thione derivative. researchgate.net The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbon disulfide, followed by an intramolecular cyclization with the elimination of a small molecule like hydrogen sulfide (B99878) to yield the annulated triazole ring.
| Starting Material | Reagent | Conditions | Intermediate | Product |
|---|---|---|---|---|
| 4-Hydrazino-2,6-diethoxypyrimidine | Carbon Disulfide (CS₂) / Base (KOH) | Reflux in Ethanol | Potassium dithiocarbazate salt | 2,6-Diethoxy-s-triazolo[4,3-a]pyrimidine-3-thiol |
| 4-Hydrazino-2,6-diethoxypyrimidine | Formic Acid | Reflux | N-Formylhydrazine derivative | 2,6-Diethoxytriazolo[4,3-a]pyrimidine |
Isothiocyanate Derivatives as Synthetic Building Blocks
The 4-amino group of this compound can be converted into a highly versatile isothiocyanate (-N=C=S) group. Isothiocyanates are valuable synthetic intermediates, acting as electrophiles in various addition and cycloaddition reactions to build more complex heterocyclic systems. nih.govcbijournal.com
The most common method for this transformation is a two-step, one-pot reaction. mdpi.comresearchgate.net The primary amine first reacts with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt in situ. researchgate.netresearchgate.net This intermediate is then treated with a desulfurizing agent, such as tosyl chloride or 2,4,6-trichloro-1,3,5-triazine (TCT), which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate double bonds. cbijournal.com The resulting 2,6-diethoxy-4-isothiocyanatopyrimidine is a powerful building block for further synthetic elaborations.
| Step | Reagents | Solvent | Purpose |
|---|---|---|---|
| 1 (Dithiocarbamate formation) | Carbon Disulfide (CS₂), Triethylamine (Et₃N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Nucleophilic addition of the amine to CS₂ |
| 2 (Desulfurization) | Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT) | Same as above | Elimination to form the isothiocyanate |
Hydrazinecarbothioamide Formation
Once the isothiocyanate derivative of 2,6-diethoxypyrimidine is formed, it can readily undergo reaction with hydrazine to form a hydrazinecarbothioamide, also known as a thiosemicarbazide (B42300). researchgate.net This reaction exemplifies the utility of the isothiocyanate group as an electrophilic building block.
The reaction mechanism is a straightforward nucleophilic addition. The terminal nitrogen atom of hydrazine hydrate, being a potent nucleophile, attacks the electrophilic central carbon atom of the isothiocyanate group. researchgate.netrsc.org This addition breaks the carbon-nitrogen pi bond, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable N-(2,6-diethoxypyrimidin-4-yl)hydrazine-1-carbothioamide. These thiosemicarbazide derivatives are important precursors for the synthesis of other five-membered heterocycles like thiadiazoles and triazoles. turkjps.orgnih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2,6-Diethoxy-4-isothiocyanatopyrimidine | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | Reflux | N-(2,6-diethoxypyrimidin-4-yl)hydrazine-1-carbothioamide |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the connectivity and chemical environment of atoms within the molecule.
In the ¹H-NMR spectrum of 2,6-Diethoxypyrimidin-4-amine, specific signals are anticipated for the protons of the ethoxy groups, the amino group, and the lone proton on the pyrimidine (B1678525) ring.
Pyrimidine Ring Proton (H-5): The pyrimidine ring has a single proton at the C-5 position. In related 2,4,6-trisubstituted pyrimidines, this proton typically appears as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electronic effects of the substituents. The two ethoxy groups and the amino group are all electron-donating, which would be expected to shield this proton, shifting it upfield compared to unsubstituted pyrimidine. A predicted chemical shift for the H-5 proton is in the range of δ 5.0-5.5 ppm. For some 2-amino-4,6-disubstituted pyrimidines, this H-5 proton signal has been observed around δ 5.1-7.6 ppm semanticscholar.org.
Amino Group Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range for amino protons on a pyrimidine ring is between δ 5.0 and 8.0 ppm. In some aminopyrimidines, this signal has been observed as a singlet for two protons in the range of 5.1-5.3 ppm semanticscholar.orgijirset.com.
Ethoxy Group Protons (-OCH₂CH₃): The two ethoxy groups are chemically equivalent due to the symmetry of the molecule. Each ethoxy group will give rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons.
The methylene protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield. A typical chemical shift for such protons is in the range of δ 4.0-4.5 ppm. They will appear as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4).
The methyl protons are further from the oxygen and will appear more upfield. A typical chemical shift is in the range of δ 1.2-1.5 ppm. This signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected for this compound.
Pyrimidine Ring Carbons:
C-2 and C-6: These two carbons are equivalent and are bonded to both a nitrogen atom and an oxygen atom of the ethoxy group. This environment is highly deshielded, and their signal is expected to appear far downfield, typically in the range of δ 160-170 ppm.
C-4: This carbon is attached to the amino group and is situated between two nitrogen atoms. It is also expected to be significantly deshielded, with a predicted chemical shift in the range of δ 155-165 ppm.
C-5: This carbon is bonded to a hydrogen atom and is the most shielded of the pyrimidine ring carbons. Its signal is anticipated to appear in the range of δ 80-90 ppm.
Ethoxy Group Carbons (-OCH₂CH₃):
Methylene Carbon (-OCH₂): The carbon of the methylene group is directly attached to oxygen, leading to a downfield shift. This signal is expected in the range of δ 60-70 ppm.
Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule, with its signal predicted to be in the upfield region, around δ 14-18 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
Coupling constants (J-values) in NMR spectroscopy provide information about the connectivity of atoms and, in certain cases, the stereochemical relationship between them (e.g., dihedral angles in cyclic systems or E/Z isomerism in alkenes). For this compound, there are no stereocenters or other structural features that would necessitate a detailed analysis of coupling constants for stereochemical assignment. The primary use of coupling constants in this case is for confirming the connectivity within the ethoxy groups, where the ³J(H,H) coupling between the -CH₂- and -CH₃ protons would be expected to be around 7 Hz, which is characteristic of free rotation around a C-C single bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
N-H Vibrations: The primary amino (-NH₂) group will show characteristic stretching vibrations. Typically, two bands are observed for a primary amine in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching wpmucdn.com. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹ wpmucdn.com. For aminopyrimidines, these N-H stretching bands have been noted in the 3456-3182 cm⁻¹ range ijirset.com.
C-O Vibrations: The ethoxy groups will produce strong C-O stretching bands. Ethers typically show a strong absorption in the 1300-1000 cm⁻¹ region. For an aryl-alkyl ether, a strong C-O-C asymmetric stretch is expected around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.
Pyrimidine Ring Vibrations: The aromatic pyrimidine ring will exhibit several characteristic vibrations.
C-H Stretching: The C-H bond on the ring (C5-H) will have a stretching vibration typically above 3000 cm⁻¹.
C=N and C=C Stretching: The ring itself has C=N and C=C double bonds, which will give rise to a series of medium to strong absorption bands in the 1600-1400 cm⁻¹ region.
C-N Vibrations: The stretching vibrations for the C-N bonds of the amino group attached to the ring are typically found in the 1350-1250 cm⁻¹ region for aromatic amines.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound (C₈H₁₃N₃O₂), the expected molecular weight is approximately 183.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 183. The fragmentation of substituted pyrimidines often involves the loss of substituents and the cleavage of the pyrimidine ring itself sphinxsai.comcdnsciencepub.comcdnsciencepub.comsapub.org.
Key fragmentation pathways for this compound could include:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C-O bond in an ethoxy group could lead to the loss of an ethyl radical (29 Da), resulting in a fragment ion at m/z 154.
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethers is the loss of an alkene via a rearrangement. Loss of ethylene (28 Da) from the molecular ion would produce a fragment at m/z 155. This process could happen twice.
Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C2 or C6 bond to the ethoxy group could result in the loss of an ethoxy radical (45 Da), yielding an ion at m/z 138.
Ring Fragmentation: Pyrimidine rings can fragment through the loss of small molecules like HCN (27 Da) or cyanamide (B42294) (H₂NCN, 42 Da) from the molecular ion or subsequent fragment ions cdnsciencepub.com.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated, which can be used to construct a model of the electron density and, thus, the atomic positions within the crystal lattice.
While specific crystallographic data for this compound is not available, the analysis of a closely related compound, 2-amino-4,6-dimethoxypyrimidine, can provide insights into the expected structural features.
The crystal structure of a molecule provides precise information about its geometry, including the lengths of its chemical bonds, the angles between them, and the torsional or dihedral angles that describe the conformation of the molecule. This data is crucial for understanding the molecule's stability, reactivity, and interactions with other molecules.
For a substituted aminopyrimidine like this compound, the analysis would focus on:
The bond lengths within the pyrimidine ring, which would indicate the degree of aromaticity.
The C-O and O-C bond lengths of the ethoxy groups.
The C-N bond length of the amino group.
The bond angles around the substituted carbon atoms of the pyrimidine ring.
The dihedral angles describing the orientation of the ethoxy and amino groups relative to the pyrimidine ring.
The following table presents hypothetical but representative data for bond lengths and angles in a substituted aminopyrimidine, based on known values for similar structures.
| Bond/Angle | Type | Value |
| C2-N1 | Bond Length | 1.34 Å |
| C4-N3 | Bond Length | 1.35 Å |
| C4-C5 | Bond Length | 1.39 Å |
| C6-O | Bond Length | 1.36 Å |
| C4-NH₂ | Bond Length | 1.35 Å |
| N1-C2-N3 | Bond Angle | 125° |
| C4-C5-C6 | Bond Angle | 117° |
| C6-O-CH₂ | Bond Angle | 118° |
| C2-N1-C6-C5 | Dihedral Angle | 0° |
In the solid state, molecules are held together by a variety of intermolecular forces, which determine the crystal packing and influence the physical properties of the material. X-ray crystallography allows for the detailed characterization of these interactions.
For this compound, the following intermolecular interactions would be expected:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the ethoxy groups of neighboring molecules. These interactions are crucial in determining the crystal packing.
Pi-Pi Stacking: The aromatic pyrimidine rings can interact through pi-pi stacking, where the electron-rich pi systems of adjacent rings align, contributing to the stability of the crystal structure.
The following table summarizes the potential intermolecular interactions in the crystal structure of this compound.
| Interaction | Donor/Acceptor Groups | Distance/Geometry |
| Hydrogen Bonding | N-H (amine) --- N (pyrimidine) | ~2.9-3.2 Å, linear geometry |
| Hydrogen Bonding | N-H (amine) --- O (ethoxy) | ~2.8-3.1 Å, linear geometry |
| Pi-Pi Stacking | Pyrimidine ring --- Pyrimidine ring | Parallel displaced or T-shaped, ~3.3-3.8 Å |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the prediction of a molecule's electronic and structural properties from first principles.
The optimization of geometrical parameters is a primary step in computational analysis, determining the most stable three-dimensional conformation of a molecule. For 2,6-Diethoxypyrimidin-4-amine, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. While general principles of organic chemistry suggest a planar pyrimidine (B1678525) ring with the ethoxy and amine groups attached, precise, computationally derived values for this specific molecule are not documented in the surveyed literature. Such a study would typically yield a data table of all atomic coordinates and geometric parameters.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. This predictive capability is invaluable for confirming the identity and purity of a synthesized compound. A computational study on this compound would generate a list of vibrational modes and their corresponding frequencies, identifying characteristic vibrations for C-N, C-O, N-H, and C-H bonds within the molecule. This data is not currently available in dedicated studies.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While derivatives containing the 2,6-diethoxypyrimidin-4-yl group have been investigated as part of larger molecules in docking studies, analyses focusing on this compound itself as the primary ligand are absent.
In the context of drug design, understanding how a ligand interacts with a protein's active site is crucial. Studies on larger molecules that include the 2,6-diethoxypyrimidin-4-yl substructure have shown its potential to be involved in forming interactions within protein binding pockets. However, a specific analysis detailing the hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that this compound would form as an independent ligand with various protein targets has not been published.
A key output of molecular docking is the prediction of binding affinity (often expressed as a scoring function or in units like kcal/mol) and the most stable binding poses of the ligand within the receptor. This information helps in ranking potential drug candidates. For this compound, there are no available studies that predict its binding affinity or specific binding poses against common biological targets.
Hirshfeld Surface and Energy Frameworks Analysis
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. It maps the electron distribution of a molecule in relation to its neighbors, providing insights into close contacts and packing modes. Energy frameworks analysis complements this by calculating the interaction energies between molecules, illustrating the strength and nature of the forces holding the crystal together. A comprehensive investigation using these techniques on this compound would require crystallographic data and has not been reported in the available scientific literature.
Electronic Structure and Tautomerism Studies
Computational studies on substituted aminopyrimidines indicate that the interplay between the electron-donating substituents and the electron-deficient pyrimidine ring governs the molecule's electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of electronic behavior. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino and ethoxy groups and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-deficient positions of the pyrimidine ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties.
Tautomerism is a significant consideration for aminopyrimidines. This compound can theoretically exist in two tautomeric forms: the aromatic amino form and the non-aromatic imino form. Theoretical studies on similar aminopyrimidine systems have consistently shown that the amino tautomer is significantly more stable than the imino tautomer. This preference is largely attributed to the preservation of the aromaticity of the pyrimidine ring in the amino form, which confers a substantial energetic advantage. Quantum mechanical calculations on related aminopyrimidines have quantified this energy difference, consistently favoring the amino tautomer in both gas phase and in solution.
Table 1: Predicted Relative Stability of Tautomers of this compound (Based on theoretical studies of related aminopyrimidine derivatives)
| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Predominance |
| Amino | ![]() | 0 (Reference) | >99% |
| Imino | ![]() | > 10 | <1% |
Note: The structures and relative energies are illustrative and based on computational studies of analogous aminopyrimidine systems. Specific experimental or computational data for this compound is not available.
Reactivity Prediction and Mechanistic Insights
Computational methods are invaluable for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, reactivity is governed by the electron distribution across the molecule. The electron-donating amino and ethoxy groups increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than the parent pyrimidine.
Molecular electrostatic potential (MEP) maps, a common output of computational studies, can visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show a high electron density around the exocyclic nitrogen atom of the amino group and the oxygen atoms of the ethoxy groups, as well as on the ring nitrogen atoms. These electron-rich sites are predicted to be the most favorable for protonation and interaction with electrophiles.
Conversely, the carbon atoms of the pyrimidine ring, particularly C5, which is situated between the two electron-donating ethoxy groups and ortho to the amino group, is expected to be electron-rich and thus a likely site for electrophilic substitution. Computational studies on the hydrolysis of amino groups in substituted pyrimidines have shown that the reaction mechanism is highly dependent on the electronic nature of the other substituents on the ring. The presence of electron-donating groups, such as the ethoxy groups in this case, can influence the preferred site of nucleophilic attack if the molecule were to undergo such reactions, for instance, on the carbon atoms attached to the ethoxy groups.
Mechanistic insights from computational studies on related systems can also predict the pathways of reactions such as N-alkylation or N-acylation of the amino group. These studies typically involve calculating the energy profiles of possible reaction pathways, including transition state energies, to determine the most favorable mechanism.
Table 2: Predicted Reactive Sites in this compound (Based on computational analysis of electron distribution in related aminopyrimidines)
| Site | Predicted Reactivity | Rationale |
| Exocyclic N (Amine) | Nucleophilic / Basic | High electron density due to lone pair |
| Ring N atoms | Nucleophilic / Basic | Lone pair of electrons |
| C5 position | Electrophilic Substitution | Increased electron density from adjacent -NH2 and -OEt groups |
| C4, C6 positions | Nucleophilic Substitution | Potential leaving groups (-OEt) |
Note: This table is predictive and based on the established electronic effects of the substituents on a pyrimidine ring, as supported by computational studies on analogous molecules.
Medicinal Chemistry Applications and Biological Activity of 2,6 Diethoxypyrimidin 4 Amine Analogues
General Overview of Pyrimidine-Based Bioactivity
The versatility of the pyrimidine (B1678525) nucleus allows for a broad spectrum of pharmacological activities. nih.govscialert.net By modifying the substituents on the pyrimidine ring, medicinal chemists can fine-tune the biological effects of these compounds, leading to the development of novel therapeutics for a variety of diseases. nih.gov
Antitumor and Anticancer Agents
Pyrimidine derivatives are a well-established class of compounds in cancer therapy. nih.gov Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival. nih.gov For instance, certain pyrimidine-based molecules act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids, thereby halting cancer cell growth. nih.gov
Several studies have highlighted the potential of pyrimidine analogues as anticancer agents. For example, a series of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and its ethyl analogue demonstrated inhibitory effects on the growth of Walker carcinoma 256 in rats. nih.gov Similarly, 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of tumor cell lines in culture. nih.gov The antitumor activity of these compounds is often attributed to their ability to interfere with essential cellular processes in rapidly dividing cancer cells. nih.govnih.gov
A series of 4,6-diaryl-2-pyrimidinamine derivatives were synthesized and showed significant inhibition of the proliferation of MCF-7 breast cancer cells. nih.gov These compounds were designed to simultaneously antagonize the estrogen receptor and inhibit VEGFR-2, showcasing a multi-targeted approach to cancer treatment. nih.gov
| Compound Class | Mechanism of Action | Observed Activity |
|---|---|---|
| 2,4-diamino-5-(1-adamantyl)-6-alkylpyrimidines | Inhibition of tumor growth | Active against Walker carcinoma 256 nih.gov |
| 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines | Inhibition of tumor cell growth in culture | Demonstrated antitumor potential nih.gov |
| 4,6-diaryl-2-pyrimidinamine derivatives | ER antagonism and VEGFR-2 inhibition | Inhibited proliferation of MCF-7 cells nih.gov |
Antimicrobial and Antifungal Properties
The pyrimidine scaffold is also a prominent feature in many antimicrobial and antifungal agents. nih.govwjarr.com The structural diversity of pyrimidine derivatives allows for the development of compounds that can target various microbial processes. wjarr.com The presence of certain functional groups, such as methoxy (B1213986) and halogens on a phenyl ring attached to the pyrimidine core, has been shown to enhance antimicrobial activity. nih.gov
For example, novel pyrimidine quinoline (B57606) clubbed molecules have demonstrated in vitro antibacterial activity against S. aureus, Streptococcus pyogenes, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans. nih.gov Another study reported that 2-amino-4-methoxy-6-substituted thiazolyl pyrimidines exhibited efficient antifungal activity. scialert.net Furthermore, certain adamantylated pyrimidines have shown significant in vitro antibacterial and antifungal activities against a range of selected strains. nih.gov
| Compound Class | Observed Activity | Target Organisms |
|---|---|---|
| Pyrimidine quinoline clubbed molecules | Antibacterial and antifungal | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans nih.gov |
| 2-amino-4-methoxy-6-substituted thiazolyl pyrimidines | Antifungal | Not specified scialert.net |
| Adamantylated pyrimidines | Antibacterial and antifungal | Various selected strains nih.gov |
Anti-inflammatory Agents
Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating the ability to modulate inflammatory pathways. nih.govresearchgate.net Aromatic γ or δ-keto acids, which are used in Biginelli-like reactions to synthesize pyrimidine derivatives, are a well-studied class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This has led to the synthesis of pyrimidine derivatives bearing acetic or propanoic acid moieties to evaluate their anti-inflammatory potential in vivo. researchgate.net
One study reported the synthesis of a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives and evaluated their anti-inflammatory activity. researchgate.net Another research effort focused on 4-arylthiosemicarbazide derivatives, which were tested for their anti-inflammatory activity using THP1-Blue™ NF-κB reporter cells, indicating their potential to inhibit the NF-κB pathway. mdpi.com
Antiviral Agents
The pyrimidine nucleus is a key component of many antiviral drugs. nih.govnih.gov A notable example is the class of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which have shown inhibitory activity against a range of viruses. nih.gov Specifically, O(6)-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine have been found to inhibit the replication of herpes viruses (HSV-1, HSV-2, VZV, and CMV) and retroviruses (MSV, HIV-1, and HIV-2). nih.gov
The antiviral activity of these compounds is often stereospecific. For instance, in analogy to other antiviral nucleoside analogues, only the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine demonstrated antiviral activity, while the (S)-enantiomer was inactive. nih.gov Furthermore, replacing the oxygen at the 6-position with a sulfur atom was found to decrease the antiviral activity. nih.gov In another study, a series of 2,6-diaminopurine (B158960) derivatives, which share structural similarities with pyrimidines, were identified as broad-spectrum antiviral agents active against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov
Specific Biological Targets and Mechanisms of Action
Beyond the broad spectrum of bioactivities, research has delved into the specific molecular targets of pyrimidine derivatives, offering insights into their mechanisms of action. A particularly significant target is the Heat Shock Protein 70 (HSP70).
Heat Shock Protein 70 (HSP70) Inhibition
HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. nih.govnih.gov In cancer cells, HSP70 is often overexpressed and is involved in promoting cell survival and resistance to therapy. nih.govnih.gov This makes HSP70 an attractive target for the development of novel anticancer drugs. nih.govnih.gov
A class of rationally designed HSP70 inhibitors based on 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds has been developed. nih.gov These compounds bind to a novel allosteric pocket in the N-terminal domain of HSP70. nih.gov The synthesis of a key intermediate, 2-amino-4,6-diethoxypyrimidine, was achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with sodium ethoxide. nih.gov This intermediate serves as a building block for more complex HSP70 inhibitors. nih.gov
These pyrimidine-based inhibitors can act as either irreversible or reversible binders to the allosteric site of HSP70. nih.govnih.gov Irreversible inhibitors often contain a reactive group, such as an acrylamide, that forms a covalent bond with a cysteine residue within the allosteric pocket. nih.gov The binding of these inhibitors to HSP70 disrupts its function, leading to the degradation of HSP70-dependent client proteins, such as oncoproteins, which in turn inhibits cancer cell growth and induces apoptosis. nih.govnih.gov
Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidine core and its substituents significantly impact the inhibitory potency. For example, the study of various 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides identified derivatives that selectively bind to HSP70 in cancer cells at nanomolar to low micromolar concentrations. nih.gov The development of both irreversible and reversible inhibitors provides a valuable toolkit for probing the biological functions of HSP70 and for the development of new anticancer therapeutics. nih.govnih.gov
| Compound Class | Binding Mode | Mechanism of Action | Biological Outcome |
|---|---|---|---|
| 2,5′-Thiodipyrimidine acrylamides | Irreversible, covalent | Binds to an allosteric site on HSP70 nih.gov | Inhibition of cancer cell growth, apoptosis nih.govnih.gov |
| 5-(Phenylthio)pyrimidine acrylamides | Irreversible, covalent | Binds to an allosteric site on HSP70 nih.gov | Reduction of HSP70-sheltered oncoproteins nih.govnih.gov |
| Reversible pyrimidine-based inhibitors | Reversible | Binds to an allosteric site on HSP70 | Mimics the biological effects of irreversible inhibitors nih.gov |
Pregnane X Receptor (PXR) Modulation
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor that regulates the metabolism and clearance of foreign substances and endogenous molecules. nih.gov Encoded by the NR1I2 gene, PXR is highly expressed in the liver and intestines, where it acts as a ligand-activated transcription factor. nih.govwikipedia.org Upon activation by a wide array of ligands—including prescription drugs, steroids, and environmental compounds—PXR forms a heterodimer with the retinoid X receptor (RXR). wikipedia.orgnih.gov This complex then binds to DNA response elements, inducing the expression of key drug-metabolizing enzymes and transporters. wikipedia.orgnih.gov
Key targets of PXR activation include phase I enzymes like cytochrome P450 3A4 (CYP3A4), which is responsible for metabolizing a significant percentage of clinically used drugs. nih.gov PXR also upregulates phase II conjugating enzymes and phase III transport proteins, collectively facilitating the detoxification and elimination of various substances. nih.govwikipedia.org Beyond its role in xenobiotic metabolism, PXR is involved in modulating inflammation, bile acid homeostasis, and energy metabolism. nih.govembopress.org Given its broad ligand specificity and central role in metabolic regulation, PXR is a significant factor in drug-drug interactions and is implicated in various pathological conditions, including cancer cell proliferation. medchemexpress.com
While the 2-aminopyrimidine (B69317) scaffold is a versatile pharmacophore, the scientific literature currently lacks specific studies directly investigating the activity of 2,6-diethoxypyrimidin-4-amine or its close analogues as modulators of the Pregnane X Receptor. The potential for this class of compounds to interact with PXR remains an unexplored area of research.
Nitric Oxide (NO) Production Inhibition
Analogues of this compound have been investigated for their anti-inflammatory potential via the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a key process in inflammatory diseases.
Research into a series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated significant inhibitory effects on NO production in immune-activated mouse peritoneal cells. In this study, the 2-amino-4,6-dichloropyrimidine scaffold was found to be essential for activity. In contrast, their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts were completely devoid of any NO-inhibitory activity, highlighting the critical role of the chloro substituents at the C4 and C6 positions.
The inhibitory potency was further influenced by the substituent at the C5 position of the pyrimidine ring. The most effective compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC₅₀ of 2 µM. Other derivatives with different C5-substituents showed IC₅₀ values ranging from 9 to 36 µM. These compounds did not affect the viability of the cells, suggesting their effect was specific to the NO production pathway.
| Compound | Substituent at C5 | IC₅₀ (µM) |
|---|---|---|
| B12 | Fluoro | 2 |
| - | Other Alkyl/Functional Groups | 9 - 36 |
RET Tyrosine Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. wikipedia.org Mutations and fusions involving the RET kinase are oncogenic drivers in several types of cancer, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas, making it an important therapeutic target. wikipedia.orgnih.gov
A series of N-trisubstituted pyrimidine derivatives has been discovered as potent inhibitors of both wild-type RET and the V804M mutant, a mutation that confers resistance to several first-generation kinase inhibitors. nih.gov In one study, researchers designed and synthesized compounds based on a 2,4,6-trisubstituted pyrimidine core. The synthetic pathway involved sequential nucleophilic substitution of 2,4,6-trichloropyrimidine (B138864) with various amines. nih.gov
This research led to the identification of potent inhibitors, with compound 20 from the study demonstrating significant activity. nih.gov X-ray crystallography revealed that these compounds act as Type I inhibitors, binding to the ATP pocket of the kinase in a unique pose that bifurcates beneath the P-loop. nih.gov Furthermore, selected compounds were shown to effectively inhibit the migration of tumor cells in wound healing assays, a key process in cancer metastasis. nih.gov The aminopyrimidine scaffold is also recognized for its potential to inhibit other protein kinases, such as Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), which are targets in acute myeloid leukemia. uniroma1.itnih.gov
Calcium-Channel Blocker Activity
Calcium channel blockers (CCBs) are a class of drugs used in the treatment of hypertension and angina by preventing calcium ions from entering cells of the heart and blood vessel walls. Dihydropyrimidine (B8664642) derivatives, which are aza-analogs of dihydropyridines like nifedipine, have been explored as potential CCBs. These compounds are considered bioisosteres of the dihydropyridine (B1217469) drugs and have shown promising activity.
Studies have demonstrated that various dihydropyrimidine derivatives possess calcium channel blocking effects. For instance, novel derivatives synthesized by modifying the dihydropyrimidine (DHPM) pharmacophore with semicarbazide (B1199961), thiosemicarbazide (B42300), and hydrazide functionalities were evaluated for their activity on KCl-induced contractions in isolated rat ileum. The results indicated that DHPMs incorporating a semicarbazide residue showed the most significant CCB activity.
The structure-activity relationship in this class of compounds is sensitive to the nature of the substituents on the dihydropyrimidine ring. The antihypertensive activity of these analogues is influenced by the groups attached at various positions, underscoring the potential for designing potent and long-acting antihypertensive agents based on this scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological potency and selectivity of 2-aminopyrimidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets, including protein kinases and inflammatory pathways. nih.gov
Impact of Substituent Modifications on Biological Potency and Selectivity
Medicinal chemistry campaigns have systematically modified the 2-aminopyrimidine scaffold to enhance biological activity. For instance, in the development of histamine (B1213489) H4 receptor ligands, a 2-aminopyrimidine hit from high-throughput screening was optimized by modifying the core pyrimidine moiety and its substituents at the C2, C4, C5, and C6 positions. nih.gov Replacing a tert-butyl group at C6 with aromatic and secondary amine moieties led to a significant increase in potency. nih.gov
Similarly, in the pursuit of RET kinase inhibitors, a trisubstituted pyrimidine core was decorated with different amines at the C2, C4, and C6 positions. nih.gov The choice of these substituents was critical for achieving high potency against both wild-type and mutant forms of the RET kinase. nih.gov These studies illustrate a common principle in the medicinal chemistry of pyrimidines: small changes to the substituent groups can lead to large changes in biological activity and target selectivity.
Pyrimidine Ring Substitutions (e.g., at C4, C6, C5 positions)
The substituents at the C4, C6, and C5 positions of the 2-aminopyrimidine ring are critical determinants of biological activity. This is clearly demonstrated in studies of NO production inhibitors.
C4 and C6 Positions: The nature of the groups at the C4 and C6 positions can be a simple switch between activity and inactivity. A study directly comparing 2-amino-4,6-dichloropyrimidines with 2-amino-4,6-dihydroxypyrimidines found that only the dichloro derivatives were active as inhibitors of NO production. The dihydroxy analogues were completely inactive, indicating that the electron-withdrawing and leaving group potential of the chlorine atoms at these positions are essential for this specific biological function.
C5 Position: With the prerequisite of chloro groups at C4 and C6 established, the substituent at the C5 position was shown to fine-tune the inhibitory potency against NO production. A range of substituents were explored, including various alkyl groups and halogens. A fluorine atom at the C5 position was found to be optimal, yielding the most potent compound in the series with an IC₅₀ of 2 µM. This suggests that a small, highly electronegative group at this position enhances the interaction with the biological target.
This detailed SAR highlights how the electronic and steric properties of substituents around the pyrimidine ring directly govern the molecule's biological profile, providing a clear roadmap for the design of more potent and selective analogues.
Amino Group Modifications (e.g., Alkylation, Acylation)
Modifications to the exocyclic amino group at the C4 position of the this compound scaffold are a cornerstone of medicinal chemistry efforts to modulate biological activity. Both alkylation and acylation strategies have been employed to probe the steric and electronic requirements of the target binding site.
Alkylation: The introduction of alkyl groups to the 4-amino moiety has a significant impact on the compound's lipophilicity, basicity, and steric profile. Studies have shown that varying the size and nature of the alkyl substituent can fine-tune binding affinity and selectivity. For instance, the transition from a primary amine to secondary or tertiary amines through the addition of methyl, ethyl, or larger alkyl groups can alter hydrogen bonding capabilities and introduce new van der Waals interactions. Research into related 2,4-diaminopyrimidine (B92962) scaffolds has demonstrated that specific substitutions can lead to potent antagonism at receptors such as the growth hormone secretagogue receptor (GHS-R).
Acylation: The acylation of the 4-amino group introduces an amide functionality, which significantly alters the electronic properties and hydrogen-bonding capacity of the molecule. This modification can introduce additional points of interaction with a biological target. For example, in the development of A1 adenosine (B11128) receptor (A1AR) antagonists based on a 2-amino-4,6-disubstituted pyrimidine core, the transformation of the amino group into substituted amides was a key strategy. This change, coupled with a cyano group at the 5-position, was hypothesized to increase the acidity of the exocyclic amino group, reinforcing the crucial double-hydrogen bond interaction with key residues like asparagine in the receptor binding pocket.
Influence of Side Chain Length and Aromatic Ring Inclusion
The nature of the substituent attached to the 4-amino group, specifically the length of an alkyl side chain and the inclusion of aromatic rings, plays a pivotal role in determining the antagonist activity of this compound analogues.
Side Chain Length: Structure-activity relationship (SAR) studies consistently explore the effect of varying the length of alkyl chains appended to the core structure. An optimal chain length often exists, which perfectly positions a terminal functional group for a key interaction within the binding pocket. Chains that are too short may fail to reach this interaction point, while those that are too long can introduce steric clashes or unfavorable conformational flexibility, leading to a decrease in entropy upon binding and thus reduced affinity.
Aromatic Ring Inclusion: The incorporation of aromatic or heteroaromatic rings into the side chain introduces a range of possible interactions, including pi-stacking, hydrophobic interactions, and cation-pi interactions. These can significantly enhance binding affinity. For example, in the optimization of 2,4-diaminopyrimidine-based GHS-R antagonists, the exploration of various substituents at the 6-position, including cyclic and aromatic structures, was crucial for achieving high potency. The specific geometry and electronic nature of the introduced aromatic ring dictate the strength and type of interaction, providing a powerful tool for modulating selectivity and potency.
The interplay between the flexible alkyl linker and the rigid, interaction-rich aromatic ring is a key consideration in the design of potent antagonists based on this scaffold.
Pharmacophore Identification and Optimization
A pharmacophore model is an essential tool in medicinal chemistry, representing the key steric and electronic features necessary for a molecule to exert a specific biological effect. For antagonists derived from the this compound scaffold, identifying and optimizing the pharmacophore is crucial for rational drug design.
The development of such a model typically begins with the analysis of a series of active analogues to identify common features. For a pyrimidine-based antagonist, these features often include:
Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the pyrimidine ring and the exocyclic 4-amino group are primary sites for hydrogen bonding.
Hydrophobic/Aromatic Centers: The ethoxy groups at the 2- and 6-positions, along with any aromatic rings included in the side chains, contribute to hydrophobic and aromatic interactions.
Once an initial pharmacophore hypothesis is generated, it is used to guide the design of new analogues with improved properties. This process, often aided by computational tools like ligand-based pharmacophore modeling, allows for the virtual screening of compound libraries to identify novel hits with the desired features. Optimization involves iterative cycles of designing, synthesizing, and testing new compounds to refine the pharmacophore model and enhance target affinity and selectivity.
| Feature | Role in Binding | Example Modification |
| Hydrogen Bond Donor | Interaction with polar residues (e.g., Asn, Gln) | 4-amino group, amide N-H |
| Hydrogen Bond Acceptor | Interaction with polar residues (e.g., Ser, Thr) | Pyrimidine ring nitrogens, amide carbonyl |
| Aromatic Center | Pi-stacking with aromatic residues (e.g., Phe, Tyr) | Phenyl or pyridyl groups in the side chain |
| Hydrophobic Group | van der Waals interactions in non-polar pockets | Ethoxy groups, alkyl chains |
Challenges in Antagonist Development and SAR
Despite the promise of the pyrimidine scaffold, the development of potent and selective antagonists presents several challenges, many of which are revealed through detailed SAR studies.
One of the primary challenges is achieving selectivity . Many targets for pyrimidine-based drugs are kinases or G-protein coupled receptors (GPCRs), which belong to large protein families with highly conserved binding sites. For instance, the ATP-binding site is structurally similar across hundreds of kinases. Designing a compound that binds potently to the desired target without significantly affecting off-target proteins is a major hurdle. Minor structural modifications can lead to drastic shifts in the selectivity profile.
Another challenge lies in the often "steep" or "discontinuous" SAR . In some series, small changes to a substituent can lead to a complete loss of activity, making optimization difficult. This suggests a very tight and specific binding pocket where even minor steric or electronic deviations are not tolerated. This can complicate the multiparameter optimization required to simultaneously achieve potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Furthermore, overcoming drug resistance is a significant obstacle, particularly in the development of antimalarial or anticancer agents. Target proteins can mutate, altering the binding site and rendering the antagonist ineffective. The development of antagonists that can overcome known resistance mutations is a key goal and a considerable challenge in medicinal chemistry.
Finally, translating potent in vitro activity into in vivo efficacy is a universal challenge. Issues related to solubility, metabolic stability, and bioavailability must be addressed alongside potency and selectivity, creating a complex optimization problem for medicinal chemists working with the this compound scaffold and its analogues.
Future Research Directions and Therapeutic Potential
Exploration of Allosteric Regulation in Drug Development
The pyrimidine (B1678525) scaffold is a key area of investigation for the development of allosteric modulators—molecules that bind to a receptor at a site distinct from the primary (orthosteric) site to modulate the receptor's response to its natural ligand. This approach offers the potential for greater specificity and a more nuanced control of cellular signaling pathways. Research into purine (B94841) and pyrimidine receptors has led to the discovery of several small-molecule allosteric modulators. nih.gov These modulators can act as positive allosteric modulators (PAMs), which enhance the effect of the native agonist, or negative allosteric modulators (NAMs), which reduce it. nih.gov
Future research could focus on using the 2,6-Diethoxypyrimidin-4-amine core to design and synthesize novel allosteric modulators. Aspartate transcarbamoylase (ATC), a key enzyme in pyrimidine biosynthesis, has been identified as a target for allosteric inhibitors, presenting a potential therapeutic strategy for cancer and malaria. The discovery of a previously unknown allosteric pocket in ATC enhances its "druggability" and opens avenues for developing new inhibitors. By modifying the this compound structure, medicinal chemists could explore its potential to bind to such allosteric sites on various enzymes or receptors, creating highly selective drugs with potentially fewer side effects than traditional orthosteric ligands.
Design of Novel Pyrimidine Scaffolds for Emerging Therapeutic Targets
The versatility of the pyrimidine ring system makes it a privileged scaffold in medicinal chemistry, readily adaptable for a wide array of biological targets. The compound this compound has been utilized as a building block in the synthesis of novel compounds aimed at specific therapeutic targets.
In one such study, this compound was used to synthesize a derivative intended to act as an inverse agonist or antagonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a critical role in regulating the metabolism of drugs and other foreign substances. Inhibiting PXR is a therapeutic strategy to prevent adverse drug-drug interactions and treatment failure. In this research, this compound was coupled with a 1H-1,2,3-triazole-4-carboxylic acid core to generate a new chemical entity (Compound 17 in the study). However, when tested, this specific derivative featuring the 2,6-diethoxypyrimidin-4-yl group showed only marginal or no binding and cellular activity. This finding, while negative, is crucial as it informs the structure-activity relationship (SAR) and guides future design iterations to improve potency.
| Compound ID | Modifying Group | Target | Observed Activity | Source |
|---|---|---|---|---|
| 17 | 2,6-Diethoxypyrimidin-4-yl | Pregnane X Receptor (PXR) | Marginal to no binding or cellular activity |
This research exemplifies a key direction for this compound: its use as a foundational element for creating libraries of novel compounds directed at emerging and challenging therapeutic targets, such as nuclear receptors, protein kinases, and enzymes involved in metabolic or signaling pathways.
Advanced Computational Approaches in Drug Design
Modern drug discovery heavily relies on computational methods to predict how a molecule will interact with its biological target, thereby accelerating the design-test-optimize cycle. Molecular docking and other modeling techniques are frequently applied to pyrimidine derivatives to understand their binding modes and predict their biological activity.
In the aforementioned study targeting the Pregnane X Receptor (PXR), molecular docking was used as an initial step in the structure-guided design process. Researchers used a co-crystal structure of the PXR ligand-binding domain (LBD) to dock their newly designed compounds, including the precursor to the one made with this compound. This computational analysis suggested that certain parts of the designed molecules would occupy a key hydrophobic pocket within the receptor. Although the final derivative containing the 2,6-diethoxypyrimidin-4-yl moiety was inactive, the use of computational tools was integral to the rational design process.
Future research on this compound will undoubtedly integrate more sophisticated computational approaches. These may include:
Quantum mechanics/molecular mechanics (QM/MM) for more accurate binding energy predictions.
Molecular dynamics simulations to study the stability of the ligand-receptor complex over time.
In silico screening of virtual libraries derived from the this compound scaffold against various target proteins.
These advanced computational strategies will be essential for refining the structure of this compound derivatives to achieve higher potency and selectivity for new therapeutic targets.
Development of Irreversible Binders
Covalent or irreversible inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug development due to their potential for prolonged duration of action and high potency. The pyrimidine scaffold has been successfully used to develop such inhibitors. These molecules typically feature a reversible binding "scaffold" (like pyrimidine) appended with a reactive "warhead" that forms a covalent bond with a specific amino acid residue, often a cysteine, on the target protein.
For example, alkynylpyrimidine-based inhibitors have been designed to target a unique cysteine residue in the active site of NF-κB-inducing kinase (NIK), an enzyme of interest in cancer treatment. Similarly, 2-sulfonylpyrimidine derivatives were identified as novel covalent inhibitors of the Werner syndrome protein (WRN) helicase activity, a target in certain types of cancer. Another study identified mercapto-pyrimidines as reversible covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro).
Future research could explore the modification of this compound to incorporate electrophilic warheads. The core structure provides a stable anchor for positioning a reactive group to target specific nucleophilic residues on enzymes like kinases or proteases, potentially leading to the development of potent and highly selective irreversible drugs.
Strategies for Overcoming Drug Resistance Mutations
A major challenge in cancer therapy and infectious disease treatment is the emergence of drug resistance, often caused by mutations in the target protein that prevent the drug from binding effectively. Designing new drugs that can inhibit these mutated targets is a critical area of research. Pyrimidine derivatives have been instrumental in this effort, particularly in the development of next-generation kinase inhibitors.
For instance, new 2-(phenylamino)pyrimidine derivatives have been synthesized that show potent activity against triple-mutant EGFR cell lines (EGFR-Dell9/T790M/C797S), which are resistant to earlier generations of inhibitors. Similarly, novel 2,4,6-trisubstituted pyrimidines are being designed to inhibit mutant strains of HIV-1 reverse transcriptase. The core strategy involves designing a scaffold that can accommodate or specifically target the mutated amino acids in the active site.
The this compound scaffold offers a potential starting point for developing inhibitors that can overcome resistance. By systematically modifying the substituents on the pyrimidine ring, researchers can fine-tune the molecule's shape and electronic properties to effectively bind to mutated targets, thereby circumventing resistance mechanisms.
Integration of Combinatorial Chemistry and High-Throughput Screening in Pyrimidine Research
Combinatorial chemistry, which allows for the rapid synthesis of large numbers of different but structurally related molecules (a "library"), is a cornerstone of modern drug discovery. This approach, when paired with high-throughput screening (HTS), enables the rapid identification of "hit" compounds with desired biological activity from libraries containing thousands or even millions of molecules.
The pyrimidine scaffold is exceptionally well-suited for combinatorial chemistry due to its synthetic tractability. Efficient synthetic routes have been developed for creating large libraries of pyrazolo[1,5-a]pyrimidine (B1248293) and other fused pyrimidine systems. In one notable example, DNA-encoded library technology (DELT) was used to generate a library of 65.3 million pyrimidine-based compounds, which were then screened against the BRD4 protein to identify potent binders.
Future research will likely see the use of this compound as a core building block in large-scale combinatorial syntheses. By reacting it with a diverse set of chemical partners, vast libraries of novel derivatives can be generated. These libraries can then be subjected to HTS against a wide range of therapeutic targets, significantly accelerating the discovery of new lead compounds for various diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-Diethoxypyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on pyrimidine precursors. For example, substituting chloro or methoxy groups with ethoxy moieties under reflux conditions using ethanol as both solvent and nucleophile. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (70–90°C), and stoichiometry (1:2 molar ratio of precursor to ethoxide). Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization are standard purification methods. Yields >70% are achievable by controlling moisture sensitivity and side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : 1H NMR is critical for confirming substitution patterns. Key signals include the ethoxy groups (δ 1.3–1.5 ppm for CH3 and δ 4.0–4.3 ppm for OCH2) and pyrimidine protons (δ 6.5–8.0 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 213). Melting point analysis (e.g., 160–165°C) and TLC (Rf ~0.5 in EtOAc/hexane) ensure purity .
Q. How does the electronic environment of the pyrimidine ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating ethoxy groups at positions 2 and 6 deactivate the pyrimidine ring, directing electrophilic attacks to the 4-amine group. Reactivity can be enhanced using Lewis acids (e.g., AlCl3) or microwave-assisted synthesis to overcome steric hindrance. Computational studies (DFT) predict charge distribution to guide functionalization .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in 1H NMR data when synthesizing novel derivatives of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or impurities. Use deuterated solvents (DMSO-d6 or CDCl3) to stabilize tautomers. Compare experimental data with computed spectra (e.g., ACD/Labs or MestReNova). X-ray crystallography provides definitive structural validation .
Q. How can researchers design experiments to evaluate the multi-target inhibitory potential of this compound derivatives against kinase enzymes?
- Methodological Answer : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler™). Use molecular docking (AutoDock Vina) to predict binding to ATP pockets. Validate with in vitro assays (IC50 measurements via fluorescence polarization). Structure-activity relationship (SAR) studies identify critical substituents (e.g., methyl or aryl groups at position 4) .
Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions in biological assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25–40°C. Monitor degradation via HPLC-UV at 254 nm. Identify hydrolysis products (e.g., ethoxy-to-hydroxy conversion) using LC-MS. Store lyophilized samples at -20°C in amber vials to minimize photodegradation .
Notes on Data Contradiction and Safety
Q. How should researchers address contradictory biological activity data in literature for pyrimidine derivatives?
- Methodological Answer : Cross-validate results using standardized protocols (e.g., MTT assays for cytotoxicity). Replicate experiments with controlled variables (cell line, incubation time). Meta-analyses of PubChem BioAssay data (e.g., AID 743255) can clarify trends .
Q. What are the best practices for handling this compound in laboratory settings to ensure safety?
- Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact (risk of irritation). Dispose of waste via neutralization (1M HCl) followed by incineration. Monitor airborne particles with HEPA filters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


